![molecular formula C23H17ClN4O3S B11392437 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyrimidine ring, and a prop-2-en-1-ylsulfanyl group
Vorbereitungsmethoden
The synthesis of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of the pyrimidine ring: This step often involves the condensation of a suitable amine with a diketone or aldehyde to form the pyrimidine ring.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide.
Final coupling: The final step involves coupling the benzofuran and pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or prop-2-en-1-ylsulfanyl groups, using reagents such as sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide include:
5-chloro-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.
5-Chloro-thiophene-2-carboxylic acid (3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide: This compound also features a chloro group and a carboxamide moiety but has different heterocyclic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H17ClN4O3S |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4O3S/c1-2-12-32-23-25-13-16(24)19(28-23)21(29)27-18-15-10-6-7-11-17(15)31-20(18)22(30)26-14-8-4-3-5-9-14/h2-11,13H,1,12H2,(H,26,30)(H,27,29) |
InChI-Schlüssel |
BGWWXTSCKDXATE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


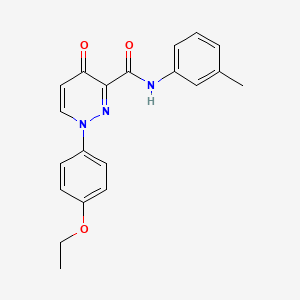
![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)
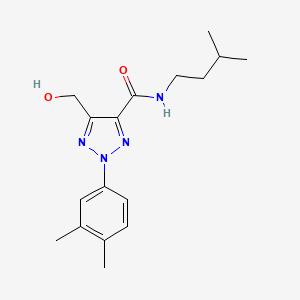
![3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392373.png)
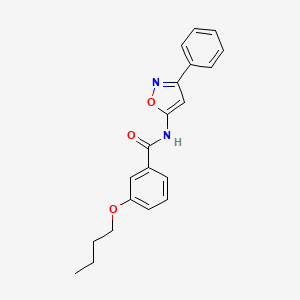
![1-(3-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392388.png)
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole](/img/structure/B11392397.png)
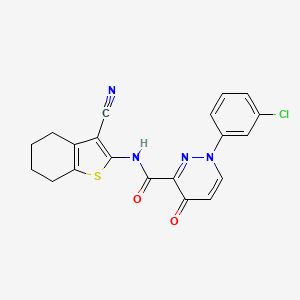
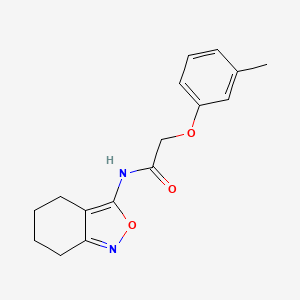
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B11392423.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)

![Ethyl 4-amino-2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11392457.png)
